N-(1H-Indol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Indol-5-yl)acrylamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Indol-5-yl)acrylamide typically involves the reaction of indole derivatives with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1H-Indol-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indole ring or the acrylamide moiety, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while reduction can produce N-(1H-Indol-5-yl)ethylamine .
Scientific Research Applications
N-(1H-Indol-5-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting TEAD proteins and the HIPPO-YAP1/TAZ signaling cascade, which are involved in cell proliferation and survival.
Medicine: Investigated for its potential in cancer treatment, particularly in cancers that exhibit resistance to traditional therapies.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1H-Indol-5-yl)acrylamide involves its inhibition of TEAD proteins and the HIPPO-YAP1/TAZ signaling cascade. TEAD proteins are transcription factors that regulate gene expression in response to the HIPPO pathway. By inhibiting these proteins, this compound can reduce cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-(1-(3-(trifluoromethyl)benzyl-1H-indol-5-yl)acrylamide: Another indole derivative with similar inhibitory effects on TEAD proteins.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties
Uniqueness: N-(1H-Indol-5-yl)acrylamide is unique due to its specific inhibition of the HIPPO-YAP1/TAZ signaling cascade, making it a promising candidate for cancer treatment, especially in cases where other treatments have failed .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H10N2O/c1-2-11(14)13-9-3-4-10-8(7-9)5-6-12-10/h2-7,12H,1H2,(H,13,14) |
InChI Key |
PGIDHDBZHNIZGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.